AZ7328 -

AZ7328

Catalog Number: EVT-260370
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Source and Classification

AZ7328 was developed as part of a series of compounds aimed at targeting the AKT pathway. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the AKT protein. This classification places AZ7328 among other targeted cancer therapies that aim to inhibit specific signaling pathways involved in tumorigenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ7328 involves several key steps typically associated with organic synthesis techniques. The compound can be synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step often involves the assembly of the core heterocyclic structure, which is crucial for its activity.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance its binding affinity for AKT.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

Specific details regarding reaction conditions, solvents, and reagents used in the synthesis are generally proprietary or found in specialized literature.

Molecular Structure Analysis

Structure and Data

AZ7328 has a well-defined molecular structure characterized by its unique arrangement of atoms that facilitates its inhibitory action on AKT. The molecular formula is typically represented as C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.

The structure features:

  • A central aromatic ring system.
  • Multiple nitrogen atoms contributing to its basicity and solubility.
  • Functional groups that allow for interaction with the ATP-binding site of AKT.

Crystallographic data and NMR spectroscopy are often employed to confirm the structural integrity and conformation of AZ7328.

Chemical Reactions Analysis

Reactions and Technical Details

AZ7328 primarily acts through competitive inhibition of AKT, leading to several downstream effects in cellular signaling pathways. Key reactions include:

  1. Inhibition of Phosphorylation: By binding to AKT, AZ7328 prevents the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK-3β) and ribosomal protein S6 kinase beta-1 (S6K1), which are critical for cell survival and proliferation.
  2. Induction of Autophagy: Interestingly, studies have shown that AZ7328 can induce autophagy as a compensatory mechanism in response to metabolic stress caused by AKT inhibition .

The compound's interactions with other molecules can be studied using assays such as Western blotting and flow cytometry to analyze changes in protein phosphorylation states and cell viability.

Mechanism of Action

Process and Data

The mechanism by which AZ7328 exerts its effects involves several steps:

  1. Binding to AKT: AZ7328 binds competitively to the ATP-binding site of AKT.
  2. Inhibition of Signaling Pathways: This binding inhibits AKT's ability to phosphorylate its substrates, disrupting signaling pathways crucial for cell growth and survival.
  3. Autophagy Activation: In response to AKT inhibition, cells may activate autophagy as a survival strategy, which can paradoxically lead to increased cell death when combined with other therapeutic agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ7328 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO) and exhibits moderate solubility in aqueous solutions.
  • Stability: AZ7328 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

These properties are critical for determining formulation strategies for clinical applications.

Applications

Scientific Uses

AZ7328 has been investigated primarily within the context of cancer therapy due to its role in inhibiting the PI3K/AKT signaling pathway. Its applications include:

  1. Cancer Research: Used extensively in preclinical studies to understand tumor biology and resistance mechanisms associated with PI3K/AKT pathway alterations.
  2. Combination Therapies: Investigated as part of combination treatment regimens with other chemotherapeutic agents to enhance efficacy against resistant cancer types .
  3. Autophagy Studies: Serves as a tool for studying autophagy-related processes in cancer cells, providing insights into potential therapeutic strategies targeting this pathway .
Mechanistic Insights into AZ7328 in Oncogenic Pathway Modulation

AZ7328-Mediated Disruption of PI3K/AKT/mTOR Signaling Cascades

AZ7328 is an ATP-competitive AKT inhibitor that selectively targets the kinase domain, blocking phosphorylation of downstream effectors. In PTEN-null prostate cancer models (e.g., LNCaP), AZ7328 reduces phospho-AKT (Ser473) by >80% within 6 hours, inducing G1 cell cycle arrest (EC₅₀ = 0.4 μM). This contrasts with PTEN-intact models (e.g., BPH1), where EC₅₀ exceeds 50 μM, highlighting PTEN loss as a key sensitivity biomarker [4] [7]. The compound also disrupts mTORC1/2 complexes by inhibiting AKT-mediated TSC2 repression and RHEB activation, suppressing S6K and 4EBP1 phosphorylation (Figure 1B) [7].

Table 1: AZ7328 Sensitivity in Cancer Cell Lines

Cell LinePTEN StatusTumor OriginEC₅₀ (μM)Primary Effect
LNCaPNullProstate metastasis0.4G1 arrest
PC3NullBone metastasis11.0Moderate viability reduction
BPH1IntactBenign prostate>50Minimal impact
P4E6IntactLocalized prostate>50Minimal impact

In bladder cancer, AZ7328 synergizes with mTOR inhibitors (e.g., KU-0063794) to block compensatory AKT reactivation, reducing tumor re-engraftment in patient-derived xenografts by 70% [4] [10]. This dual targeting is critical due to frequent PI3K/AKT/mTOR pathway alterations in urothelial carcinomas (∼70%) [7].

Role in Compensatory MAPK/ERK Pathway Activation and Feedback Loops

AZ7328 triggers adaptive resistance via Ras/Raf/MEK/ERK upregulation. In patient-derived prostate cultures, phospho-ERK levels increase 3.5-fold within 24 hours post-AKTi, enabling survival through:

  • EGFR/HER2 transactivation
  • SOS1/Ras GTPase complex recruitment
  • c-Fos/c-Jun transcriptional activation [4] [6]

Paradoxically, combining AZ7328 with MEK inhibitors (e.g., PD0325901) enhances ERK phosphorylation by 200% in primary cultures, yet induces irreversible senescence through p21ᵂᴬᶠ¹/Cᴾ¹ upregulation. This contrasts with cell lines where ERK blockade directly enhances cytotoxicity [4]. Feedback loops involve:

  • IRS-1 reactivation: mTORC1 inhibition relieves S6K-mediated IRS-1 suppression
  • RTK membrane retention: Reduced AKT phosphorylation stabilizes growth factor receptors [7] [9]

Table 2: Feedback Mechanisms in AZ7328-Treated Cancers

Feedback MechanismKey MediatorsFunctional OutcomeTherapeutic Implication
RTK upregulationEGFR, HER2, FGFR3MAPK pathway reactivationSensitivity to EGFR/MET inhibitors
IRS-1 stabilizationS6K, GRB2PI3K re-signalingmTORC1/2 dual inhibition
Autocrine cytokine secretionIL-6, HGFBypass AKT blockadeJAK/STAT inhibitors effective

Autophagy Modulation: Cytoprotective vs. Cytotoxic Effects in Tumor Microenvironments

AZ7328 exhibits context-dependent autophagy modulation:

  • Cytoprotective role: In normoxic pancreatic cancer (PANC-1), AZ7328 upregulates LC3-II by 40%, sustaining viability through nutrient recycling. Co-treatment with chloroquine (CQ) restores CD8⁺ T-cell cytotoxicity by blocking autophagy-driven MHC-I downregulation [5] [10].
  • Cytotoxic synergy: In FGFR3-mutant bladder cancers, AZ7328+CQ induces lysosomal cell death (LCD) through:
  • Cathepsin B/L leakage (150% increase)
  • Caspase-9/3 activation
  • Cholesterol biosynthesis suppression (via SREBP1 inhibition) [10]

Hypoxia reverses AZ7328-mediated autophagy effects. Chronic hypoxia (20 cycles) in PANC-1 cells reduces TNF-α/IFN-γ sensitivity by 60% and increases IL-6-driven autophagy, conferring CD8⁺ T-cell resistance [5].

Table 3: Autophagy Outcomes in AZ7328 Contexts

ContextAutophagy RoleBiomarker ChangesSynergistic Agents
FGFR3-mutant bladderCytotoxic↓ SREBP1, ↑ cathepsinsChloroquine
PTEN-null normoxic prostateCytoprotective↑ LC3-II, ↑ BNIP3MEK inhibitors
Hypoxic pancreaticResistance↑ IL-6, ↓ MHC-I, ↓ TNF-αPD-1/PD-L1 blockers

Epigenetic Regulation of Tumor Suppressor Genes by AZ7328

AZ7328 restores tumor suppressor function through epigenetic rewiring:

  • DNA demethylation: Reduces DNMT1 occupancy at PTEN promoters by 50%, reversing hypermethylation in aggressive-variant prostate cancer (AVPC) [6]
  • Histone modification: Enhances H3K27ac at TP53 enhancers via p300 recruitment, increasing p21 transcription 3-fold
  • Non-coding RNA regulation: Downregulates oncogenic miR-17-92 cluster, lifting RB1 suppression [6] [9]

In AVPC models with combined TP53/PTEN/RB1 defects, AZ7328 resensitizes cells to enzalutamide by:

  • EZH2 inhibition: Reduces H3K27me3 marks at AR target genes
  • lncRNA modulation: Suppresses PCAT1 (prostate cancer-associated transcript 1), restoring CDKN1A expression [6]

Properties

Product Name

AZ7328

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

AZ7328; AZ-7328; AZ 7328.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.